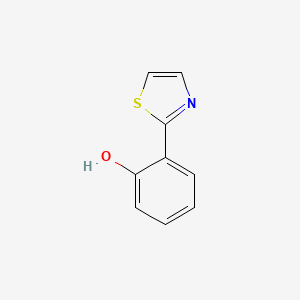

2-(1,3-Thiazol-2-yl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-thiazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS/c11-8-4-2-1-3-7(8)9-10-5-6-12-9/h1-6,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOGPRZMQSREDOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=CS2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83053-38-7 | |

| Record name | 2-(1,3-thiazol-2-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(1,3-Thiazol-2-yl)phenol

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(1,3-Thiazol-2-yl)phenol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document details a robust synthetic protocol based on the Hantzsch thiazole synthesis, offering insights into the mechanistic underpinnings and experimental considerations. Furthermore, a multi-faceted characterization strategy is presented, encompassing spectroscopic (NMR, IR, Mass Spectrometry) and crystallographic (X-ray) techniques to ensure the unequivocal identification and purity assessment of the target molecule. This guide is intended for researchers, scientists, and professionals in drug development seeking to synthesize and validate this important chemical entity.

Introduction: The Significance of Phenolic Thiazoles

The thiazole ring is a prominent scaffold in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3][4] Its unique electronic properties and ability to engage in various non-covalent interactions contribute to its versatility as a pharmacophore. When functionalized with a phenolic moiety, as in the case of this compound, the resulting molecule often exhibits enhanced biological activities, including antioxidant, antimicrobial, and antifungal properties.[5][6] The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, influencing the molecule's solubility, membrane permeability, and interaction with biological targets. Consequently, the development of efficient synthetic routes and thorough characterization of phenolic thiazoles is of paramount importance for advancing drug discovery programs and exploring novel materials.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring.[7][8][9] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of the title compound, 2-bromo-1-(2-hydroxyphenyl)ethanone serves as the α-haloketone precursor, reacting with thioformamide.

Mechanistic Rationale

The Hantzsch synthesis proceeds through a well-established mechanism. The reaction initiates with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, leading to the displacement of the halide. This is followed by an intramolecular cyclization via the attack of the thioamide's nitrogen atom on the ketone's carbonyl carbon. The final step involves dehydration to yield the aromatic thiazole ring. This method is favored for its generally high yields and the ready availability of starting materials.[7]

Experimental Protocol: Hantzsch Thiazole Synthesis

Materials:

-

2-Bromo-1-(2-hydroxyphenyl)ethanone

-

Thioformamide

-

Ethanol (or other suitable solvent like methanol)

-

Sodium bicarbonate (or other mild base)

-

Distilled water

-

Standard laboratory glassware and reflux apparatus

-

Magnetic stirrer and hotplate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-bromo-1-(2-hydroxyphenyl)ethanone (1.0 equivalent) in ethanol.

-

Addition of Thioamide: To the stirred solution, add thioformamide (1.1 equivalents).

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Isolation: The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Characterization of this compound

A thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. Both ¹H and ¹³C NMR should be performed.

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The phenolic proton (-OH) is expected to appear as a broad singlet, with its chemical shift being concentration and solvent dependent (typically δ 4-7 ppm).[10] The aromatic protons of the phenol ring will appear in the aromatic region (δ 6.5-8.0 ppm) with splitting patterns characteristic of a substituted benzene ring. The two protons on the thiazole ring will also have distinct chemical shifts.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon attached to the hydroxyl group will be shifted downfield (δ 150-160 ppm).[11] The carbons of the thiazole ring will also have characteristic chemical shifts.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 4.0 - 7.0 | br s | Phenolic -OH |

| ¹H | 6.8 - 7.5 | m | Aromatic-H |

| ¹H | 7.5 - 8.0 | d | Thiazole-H |

| ¹H | 7.0 - 7.5 | d | Thiazole-H |

| ¹³C | 150 - 160 | s | C-OH |

| ¹³C | 115 - 145 | s, d | Aromatic-C, Thiazole-C |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

A broad absorption band in the region of 3200-3550 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group.[12][13][14]

-

C-H stretching vibrations of the aromatic rings will appear around 3000-3100 cm⁻¹.

-

C=C and C=N stretching vibrations of the aromatic and thiazole rings will be observed in the 1450-1650 cm⁻¹ region.

-

A strong C-O stretching vibration for the phenol will be present around 1200-1260 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Electron Ionization (EI-MS): The molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₉H₇NOS, MW: 177.22 g/mol ) should be observed.[5]

-

Fragmentation Pattern: Common fragmentation pathways for phenols include the loss of CO and the formation of a stable cyclopentadienyl cation.[15][16] The thiazole ring may also undergo characteristic fragmentation.

X-ray Crystallography

For an unambiguous confirmation of the molecular structure and to study the solid-state packing, single-crystal X-ray diffraction can be performed if suitable crystals are obtained. This technique provides precise bond lengths, bond angles, and intermolecular interactions. The crystal structure of similar phenolic thiazole derivatives has been reported, often showing intramolecular hydrogen bonding between the phenolic proton and the thiazole nitrogen.[17][18]

Diagram of the Molecular Structure:

Caption: Molecular structure of this compound.

Conclusion

This technical guide has outlined a reliable and well-established methodology for the synthesis of this compound via the Hantzsch thiazole synthesis. Furthermore, a comprehensive suite of analytical techniques has been detailed for the thorough characterization and structural elucidation of the target compound. The provided protocols and expected data serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, facilitating the efficient and accurate preparation and validation of this important phenolic thiazole derivative.

References

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

Ghuman, S., et al. (2018). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. PMC. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

-

Bouherrou, H., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH. Retrieved from [Link]

-

Bernhard, S. V., et al. (2012). 2-({[4-(1,3-Benzothiazol-2-yl)phenyl]amino}methyl)phenol. PMC - PubMed Central. Retrieved from [Link]

-

BEPLS. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from [Link]

-

Pop, S., et al. (2013). 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol. NIH. Retrieved from [Link]

-

Sreedhar B., et al. (2013). Design, synthesis, characterization and bioassay of novel amide derivatives of 2-(benzo[d]thiazol-2-yl)phenol. Der Pharma Chemica. Retrieved from [Link]

-

Yüksektepe, Ü., et al. (2012). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. ResearchGate. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 2-(2-benzothiazolyl)-. Retrieved from [Link]

-

Soleymani, R., et al. (2013). Synthesis New and Novel Aryl Thiazole Derivatives Compounds. International Journal of Scientific & Engineering Research. Retrieved from [Link]

-

SpectraBase. (n.d.). (E)-2-(2-(benzo[d]thiazol-2-yl)vinyl)phenol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Van Meervelt, L., et al. (2023). Unusual reaction of (E)-2-[(benzo[d]thiazol-2-ylimino)methyl]-5-(diethylamino)phenol with triphenylborane: crystal structures and optical properties. Lirias - KU Leuven. Retrieved from [Link]

-

SpectraBase. (n.d.). (E)-2-(2-(benzo[d]thiazol-2-yl)vinyl)phenol - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

MDPI. (2022). Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives. MDPI. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000290 Phenol. Retrieved from [Link]

-

Van Meervelt, L., et al. (2023). Unusual reaction of (E)-2-[(benzo[d]thiazol-2-ylimino)methyl]-5-(diethylamino)phenol with triphenylborane: crystal structures and optical properties. NIH. Retrieved from [Link]

-

El-Faham, A., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-[(1,3-Benzothiazol-2-yl)iminomethyl]phenol. Retrieved from [Link]

-

UCLA. (n.d.). IR Chart. Retrieved from [Link]

-

WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]

-

PubChem. (n.d.). 2-(1-Oxo-1,3-thiazol-2-yl)phenol. Retrieved from [Link]

-

MDPI. (2024). Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations. MDPI. Retrieved from [Link]

-

PubChem. (n.d.). 4-(2-Amino-1,3-thiazol-4-yl)phenol. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) Thiazole derivatives: prospectives and biological applications. Retrieved from [Link]

-

YouTube. (2022). Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

YouTube. (2021). Fragmentation Pattern Of Alcohol, Phenol And Thiols / Mass Spectrometry analysis. Retrieved from [Link]

Sources

- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bepls.com [bepls.com]

- 3. Synthesis New and Novel Aryl Thiazole Derivatives Compounds – Oriental Journal of Chemistry [orientjchem.org]

- 4. mdpi.com [mdpi.com]

- 5. Buy 3-(1,3-Thiazol-2-yl)phenol | 35582-13-9 [smolecule.com]

- 6. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. synarchive.com [synarchive.com]

- 9. Thiazole synthesis [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. bmse000290 Phenol at BMRB [bmrb.io]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. IR Absorption Table [webspectra.chem.ucla.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. m.youtube.com [m.youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 18. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

2-(1,3-Thiazol-2-yl)phenol chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of 2-(1,3-Thiazol-2-yl)phenol

Introduction

The convergence of phenolic and thiazole moieties within a single molecular framework gives rise to a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. Thiazole, a five-membered aromatic ring containing sulfur and nitrogen, is a key structural component in numerous FDA-approved drugs, valued for its diverse biological activities.[1] When coupled with a phenol group, the resulting scaffold, exemplified by this compound, presents intriguing possibilities for antioxidant, antimicrobial, and anticancer applications.[2] The phenolic hydroxyl group can act as a hydrogen donor, effectively scavenging free radicals, while the thiazole ring system is known to interact with various biological targets.[3][4]

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound. It is important to note that specific experimental data for this particular isomer is limited in publicly accessible literature. Therefore, this guide will also draw upon established knowledge of closely related analogs, such as 2-(benzo[d]thiazol-2-yl)phenol and other thiazolylphenol isomers, to provide a scientifically grounded and holistic perspective for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

The foundational structure of this compound consists of a phenol ring substituted at the ortho-position with a 1,3-thiazole ring. This arrangement allows for potential intramolecular hydrogen bonding between the phenolic proton and the nitrogen atom of the thiazole ring, which can influence its conformation and physicochemical properties.

Caption: 2D Structure of this compound.

Physicochemical Data Summary

| Property | Value (for 2-(Benzo[d]thiazol-2-yl)phenol) | Reference |

| Molecular Formula | C₁₃H₉NOS | [5] |

| Molecular Weight | 227.28 g/mol | [5] |

| CAS Number | 3411-95-8 | [5] |

| Appearance | Off-white crystals | [5] |

| Melting Point | 231 - 232 °C | [5] |

| Boiling Point | 175 - 193 °C (at 3 torr) | [5] |

| Solubility | Insoluble in water | [5] |

| pKa | 8.21 | [5] |

Synthesis of this compound

The most established and versatile method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.[6] This reaction typically involves the condensation of an α-haloketone with a thioamide.[7] For the synthesis of this compound, a plausible route would involve the reaction of a 2-hydroxy-α-haloacetophenone with a suitable thioamide source.

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on the Hantzsch synthesis and should be optimized for specific laboratory conditions.

-

Reactant Preparation: Dissolve 1.0 equivalent of 2-bromo-1-(2-hydroxyphenyl)ethanone in a suitable solvent such as ethanol or methanol.

-

Thioamide Addition: To the stirred solution, add 1.1 equivalents of thioformamide.

-

Reaction: Heat the mixture to reflux for a period of 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[8]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the mixture with a weak base, such as a saturated sodium bicarbonate solution.

-

Isolation: The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Based on its structure and data from analogous compounds, the following spectral characteristics are expected.[8][9]

-

¹H NMR: The spectrum would show distinct signals for the aromatic protons on both the phenol and thiazole rings. The phenolic -OH proton would likely appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration. The protons on the phenol ring would exhibit complex splitting patterns in the aromatic region (approx. δ 6.8-7.8 ppm). The two protons on the thiazole ring would appear as doublets (or singlets depending on substitution) in a similar region.

-

¹³C NMR: The carbon spectrum would show nine distinct signals. The carbon attached to the hydroxyl group on the phenol ring would appear around δ 155-160 ppm. The C2 carbon of the thiazole ring, being adjacent to both sulfur and nitrogen, would be significantly deshielded, appearing around δ 165-170 ppm.[8]

-

IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching of the phenol group.[8] Other key signals would include C=N stretching of the thiazole ring around 1610-1580 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₉H₇NOS, 177.22 g/mol ).

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by the interplay between the phenolic and thiazole rings. The phenolic hydroxyl group can undergo O-alkylation and O-acylation reactions. The electron-rich phenol ring is susceptible to electrophilic aromatic substitution, with the hydroxyl group directing incoming electrophiles to the ortho and para positions.

The thiazole moiety is a cornerstone of many biologically active compounds, and its derivatives have been extensively studied for a wide range of therapeutic applications.[2]

-

Antioxidant Activity: Phenolic compounds are well-known for their ability to act as antioxidants by donating a hydrogen atom to scavenge free radicals.[3] The presence of the thiazole ring can modulate this activity. Studies on related polyphenolic thiazole derivatives have demonstrated significant antioxidant and antiradical properties.[8][10]

-

Antimicrobial Activity: The thiazole nucleus is a common feature in many antimicrobial agents.[11][12] Derivatives of thiazolylphenols have shown promising activity against various bacterial and fungal strains.[13] The combination of the phenol and thiazole motifs may lead to synergistic antimicrobial effects.

-

Anticancer Activity: Numerous thiazole-containing compounds have been investigated as potential anticancer agents.[2][14] The mechanism of action often involves the inhibition of specific enzymes or signaling pathways crucial for cancer cell proliferation.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for handling aromatic phenols and thiazole derivatives should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[15]

-

Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[16] Avoid contact with skin and eyes.[15]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[5][16]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound represents a molecule of significant interest at the intersection of phenolic and heterocyclic chemistry. While direct experimental data for this specific isomer is sparse, a comprehensive understanding of its probable chemical properties, synthetic routes, and potential applications can be extrapolated from the rich body of literature on its analogs. Its structural features suggest a high potential for biological activity, particularly as an antioxidant and antimicrobial agent. Further research into the synthesis and biological evaluation of this compound is warranted to fully explore its therapeutic potential.

References

-

Ghiulai, R. M., et al. (2020). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. Molecules, 25(15), 3341. Available at: [Link]

-

Zarghi, A., & Arfaei, S. (2011). Synthesis and antioxidant activity of novel thiazole and thiazolidinone derivatives with phenolic fragments. Molecules, 16(8), 6647-6658. Available at: [Link]

-

Ilies, M., et al. (2021). Discovery of New Hydrazone-Thiazole Polyphenolic Antioxidants through Computer-Aided Design and In Vitro Experimental Validation. Antioxidants, 10(6), 947. Available at: [Link]

-

Ghiulai, R. M., et al. (2023). Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. Antioxidants, 12(3), 698. Available at: [Link]

-

Zarghi, A., & Arfaei, S. (2016). Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. Molecules, 21(10), 1388. Available at: [Link]

-

Turos, E., et al. (1988). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 1988, 103-107. Available at: [Link]

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]

-

Bou-Salah, L., et al. (2019). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 24(18), 3249. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules, 27(22), 8031. Available at: [Link]

-

PubChem. (n.d.). 2-(2-Amino-1,3-thiazol-4-yl)phenol. National Center for Biotechnology Information. Available at: [Link]

-

Sharma, D., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Xenobiotics, 13(2), 249-270. Available at: [Link]

-

Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 24(17), 3097. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Available at: [Link]

-

Yogi, P., et al. (2016). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(1), 193-196. Available at: [Link]

-

Abdel-Maksoud, M. S., et al. (2021). Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci. Scientific Reports, 11(1), 1-12. Available at: [Link]

-

PubChem. (n.d.). 2-(2'-Hydroxyphenyl)benzothiazole. National Center for Biotechnology Information. Available at: [Link]

-

Al-Wabli, R. I., et al. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Medicinal Chemistry, 30(33), 3749-3771. Available at: [Link]

-

El-Sayed, N. N. E., et al. (2021). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 26(2), 436. Available at: [Link]

-

Kumar, D., et al. (2022). OVERVIEW OF THIAZOLE AND THEIR DERIVATIVES HAVING ANTIMICROBIAL ACTIVITY. World Journal of Pharmaceutical Research, 11(8), 1236-1249. Available at: [Link]

-

Stana, A., et al. (2017). Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents. Farmacia, 65(2), 194-201. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]

-

Ramirez-Macias, I., et al. (2023). Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives. Molecules, 28(19), 6902. Available at: [Link]

-

Ghiulai, R. M., et al. (2022). Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. Farmacia, 70(3), 485-493. Available at: [Link]

-

PubChem. (n.d.). 2-(1-Oxo-1,3-thiazol-2-yl)phenol. National Center for Biotechnology Information. Available at: [Link]

-

Turan-Zitouni, G., et al. (2016). Synthesis and Biological Activity Evaluation of Some New Thiazole Derivatives. Medicinal Chemistry Research, 25(2), 365-373. Available at: [Link]

-

Kumar, A., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 82(1), 42-47. Available at: [Link]

-

Ünver, H., et al. (2009). Synthesis, Spectroscopic Studies and Structure of 2-[(Benzo[d]thiazol-2-ylamino)methyl]phenol. Journal of Chemical Crystallography, 39(10), 735-740. Available at: [Link]

-

Al-Wabli, R. I., et al. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Medicinal Chemistry, 30(33), 3749-3771. Available at: [Link]

-

El-Gamal, M. I., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1459. Available at: [Link]

-

Gerber, T. I. A., et al. (2012). 2-({[4-(1,3-Benzothiazol-2-yl)phenyl]amino}methyl)phenol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o27. Available at: [Link]

-

SpectraBase. (n.d.). (E)-2-(2-(benzo[d]thiazol-2-yl)vinyl)phenol. John Wiley & Sons, Inc. Available at: [Link]

-

Van Meervelt, L., et al. (2015). Unusual reaction of (E)-2-[(benzo[d]thiazol-2-ylimino)methyl]-5-(diethylamino)phenol with triphenylborane: crystal structures and optical properties. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 11), 995-1002. Available at: [Link]

-

PubChem. (n.d.). 4-(2-Amino-1,3-thiazol-4-yl)phenol. National Center for Biotechnology Information. Available at: [Link]

-

Lei, X., et al. (2007). 1H and 13C NMR spectral characterization of some novel 7H-1,2,4-triazolo[3,4-b][4][8][10]thiadiazine derivatives. Magnetic Resonance in Chemistry, 45(3), 265-268. Available at: [Link]

-

Yathirajan, H. S., et al. (2007). Syntheses and structures of spontaneously resolved (2S)-2-phenyl-3-(thiazol-2-yl)-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one and racemic 2-(furan-2-yl)-3-phenyl-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one. Acta Crystallographica Section C: Crystal Structure Communications, 63(Pt 10), o595-o598. Available at: [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of New Hydrazone-Thiazole Polyphenolic Antioxidants through Computer-Aided Design and In Vitro Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(Benzo[d]thiazol-2-yl)phenol(3411-95-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. jchemrev.com [jchemrev.com]

- 13. Buy 3-(1,3-Thiazol-2-yl)phenol | 35582-13-9 [smolecule.com]

- 14. mdpi.com [mdpi.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. fishersci.com [fishersci.com]

A Guide to the Spectroscopic Analysis of 2-(1,3-Thiazol-2-yl)phenol Derivatives: From Structural Elucidation to Photophysical Insights

This technical guide provides an in-depth exploration of the core spectroscopic techniques essential for the characterization of 2-(1,3-Thiazol-2-yl)phenol derivatives. These compounds are of significant interest in medicinal chemistry and materials science, often exhibiting noteworthy biological activities and unique photophysical properties. A thorough understanding of their structure and behavior, achievable through meticulous spectroscopic analysis, is paramount for researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of methods, delving into the causality behind experimental choices and providing a framework for robust, self-validating protocols.

The Structural Backbone: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the unambiguous structural elucidation of this compound derivatives. Both ¹H and ¹³C NMR provide a detailed map of the molecular framework.

¹H NMR Spectroscopy: Mapping the Proton Environment

Expertise & Experience: In a typical ¹H NMR spectrum of a this compound derivative, the aromatic protons of the phenol and thiazole rings resonate in the downfield region, generally between 6.5 and 8.5 ppm. The exact chemical shifts are influenced by the substitution pattern on both rings. A key diagnostic signal is the phenolic hydroxyl proton (-OH), which is often a broad singlet and can appear over a wide range of chemical shifts (typically 5-12 ppm), its position and broadness being sensitive to solvent, concentration, and intramolecular hydrogen bonding. In many this compound derivatives, an intramolecular hydrogen bond exists between the phenolic proton and the nitrogen atom of the thiazole ring, which can shift the -OH proton signal significantly downfield.

Trustworthiness (Self-Validating Protocol):

-

Solvent Choice: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often advantageous as it can better solvate the compound and preserve the labile phenolic -OH proton signal, whereas it may be exchanged with deuterium in solvents like D₂O or CD₃OD.[1]

-

D₂O Exchange: To definitively identify the phenolic -OH proton, a D₂O exchange experiment is performed. A small amount of D₂O is added to the NMR tube, and the spectrum is re-acquired. The signal corresponding to the -OH proton will disappear or significantly diminish due to the exchange of the proton for a deuteron.

-

Correlation Spectroscopy (COSY): A COSY experiment is invaluable for establishing the connectivity of protons, particularly in the aromatic regions, by identifying scalar coupling between adjacent protons. This helps in assigning the protons on the phenolic ring.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Expertise & Experience: The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom. The carbon atom of the thiazole ring attached to the phenol group (C2 of thiazole) is typically found in the range of 160-170 ppm.[1] The carbon atom of the phenol ring bearing the hydroxyl group (C1 of phenol) resonates at a downfield chemical shift, often between 150 and 160 ppm. The other aromatic carbons appear in the 110-140 ppm region.

Trustworthiness (Self-Validating Protocol):

-

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are essential for distinguishing between CH, CH₂, and CH₃ groups and quaternary carbons. In a DEPT-135 spectrum, CH and CH₃ signals are positive, while CH₂ signals are negative. In a DEPT-90 spectrum, only CH signals are observed. This helps in the unambiguous assignment of the carbon signals.

-

Heteronuclear Correlation (HSQC/HMQC and HMBC): For complex derivatives, two-dimensional correlation spectra are indispensable. A Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectrum correlates each proton with its directly attached carbon. A Heteronuclear Multiple Bond Correlation (HMBC) spectrum reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for assigning quaternary carbons and piecing together the entire molecular structure.

Vibrational Fingerprints: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in this compound derivatives.

Expertise & Experience: The IR spectrum provides a characteristic "fingerprint" of the molecule. Key vibrational bands to look for include:

-

O-H Stretch: A broad band in the region of 3400-3200 cm⁻¹ is characteristic of the phenolic O-H stretching vibration.[1] The broadness is a result of hydrogen bonding.

-

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the thiazole ring and the C=C bonds in the aromatic rings typically appear in the 1650-1450 cm⁻¹ region.[1][2]

-

C-S Stretch: The C-S stretching vibration of the thiazole ring is often weaker and can be found in the 800-600 cm⁻¹ region.

Trustworthiness (Self-Validating Protocol):

-

Sample Preparation: The appearance of the O-H stretching band can be influenced by the sampling method. For solid samples, using a KBr pellet or a thin film can provide good results.[1] For solutions, the choice of solvent is important to avoid interfering absorptions.

-

Comparison with Analogues: Comparing the IR spectrum of a new derivative with those of known, structurally related compounds can aid in the assignment of vibrational bands. Theoretical calculations using Density Functional Theory (DFT) can also be used to predict vibrational frequencies and assist in their assignment.[3]

Electronic Transitions and Photophysics: UV-Visible and Fluorescence Spectroscopy

UV-Visible and fluorescence spectroscopy are instrumental in investigating the electronic properties of this compound derivatives, particularly the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT).

UV-Visible Absorption Spectroscopy

Expertise & Experience: These compounds typically exhibit strong absorption bands in the UV-A and UV-B regions (250-400 nm) due to π→π* transitions within the conjugated aromatic system. The position and intensity of these bands can be influenced by the solvent polarity and pH.[4][5][6]

Fluorescence Spectroscopy and the ESIPT Phenomenon

Expertise & Experience: A hallmark of many this compound derivatives is their ability to undergo ESIPT.[7][8] Upon photoexcitation, the phenolic proton is transferred to the nitrogen atom of the thiazole ring, forming an excited-state keto-tautomer. This tautomer then relaxes to the ground state by emitting a photon, resulting in a large Stokes-shifted fluorescence.[7] This dual fluorescence, with one emission from the normal enol form and another from the keto-tautomer, is a key indicator of ESIPT.[9]

Trustworthiness (Self-Validating Protocol):

-

Solvent Studies: The ESIPT process is highly sensitive to the solvent environment. In non-polar solvents, the intramolecular hydrogen bond is favored, and ESIPT is efficient. In polar, protic solvents, intermolecular hydrogen bonding with the solvent can compete with the intramolecular hydrogen bond, potentially quenching the ESIPT process.

-

pH Titration: Changing the pH of the solution can lead to the deprotonation of the phenol, which will significantly alter the absorption and emission spectra. This can be used to determine the ground and excited-state pKa values.[10]

Diagram: The ESIPT Photophysical Cycle

The following diagram illustrates the four-step process of Excited-State Intramolecular Proton Transfer (ESIPT).

Caption: A four-step photophysical scheme of the ESIPT process.

Molecular Weight and Fragmentation: Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the molecular weight of this compound derivatives and provides valuable information about their structure through fragmentation analysis.

Expertise & Experience: Electrospray ionization (ESI) is a commonly used soft ionization technique that typically produces the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.[1][11] High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition.

Trustworthiness (Self-Validating Protocol):

-

Tandem Mass Spectrometry (MS/MS): By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a fragmentation pattern is generated. This pattern is a unique fingerprint of the molecule and can be used to confirm its structure. Common fragmentation pathways for these derivatives may involve cleavage of the bond between the phenol and thiazole rings or fragmentation within the thiazole ring.[12]

-

Isotope Pattern Analysis: The presence of sulfur in the thiazole ring results in a characteristic isotopic pattern for the molecular ion, with a significant M+2 peak (approximately 4.4% of the M peak). Observing this pattern provides strong evidence for the presence of a sulfur atom.

Summary of Spectroscopic Data

| Spectroscopic Technique | Key Observables for this compound Derivatives | Purpose |

| ¹H NMR | Phenolic -OH (broad singlet, 5-12 ppm), Aromatic protons (6.5-8.5 ppm) | Structural Elucidation, Proton Environment Mapping |

| ¹³C NMR | Thiazole C2 (160-170 ppm), Phenolic C1-OH (150-160 ppm) | Carbon Skeleton Determination |

| IR Spectroscopy | Broad O-H stretch (3400-3200 cm⁻¹), C=N and C=C stretches (1650-1450 cm⁻¹) | Functional Group Identification |

| UV-Visible Spectroscopy | Absorption maxima (250-400 nm) | Electronic Transitions Analysis |

| Fluorescence Spectroscopy | Dual emission, large Stokes shift | Investigation of ESIPT |

| Mass Spectrometry | Molecular ion peak ([M+H]⁺ or [M-H]⁻), Fragmentation pattern | Molecular Weight Determination, Structural Confirmation |

Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis

-

Sample Preparation: Weigh approximately 5-10 mg of the this compound derivative and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

D₂O Exchange: Add one drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum to identify the exchangeable -OH proton.

-

¹³C and DEPT Acquisition: Acquire a ¹³C NMR spectrum and DEPT-135/DEPT-90 spectra to differentiate carbon types.

-

2D NMR (if necessary): For complex structures, acquire COSY, HSQC, and HMBC spectra to establish proton-proton and proton-carbon correlations.

Protocol 2: ESIPT Investigation using Fluorescence Spectroscopy

-

Stock Solution Preparation: Prepare a stock solution of the compound in a non-polar solvent (e.g., cyclohexane) and a polar, aprotic solvent (e.g., acetonitrile) at a concentration of approximately 10⁻³ M.

-

Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 10⁻⁵ to 10⁻⁶ M.

-

Absorption Spectra: Record the UV-Visible absorption spectrum for each solution to determine the optimal excitation wavelength (λ_ex).

-

Emission Spectra: Record the fluorescence emission spectra for each solution using the determined λ_ex.

-

Data Analysis: Analyze the emission spectra for the presence of dual fluorescence bands and note the effect of solvent polarity on their relative intensities.

Overall Analytical Workflow

The following diagram outlines a logical workflow for the comprehensive spectroscopic analysis of a novel this compound derivative.

Sources

- 1. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. nveo.org [nveo.org]

- 6. mdpi.com [mdpi.com]

- 7. Theoretical investigation of the excited-state intramolecular double proton transfer process of 2,2′-(benzo[1,2-d:4,5-d′]bis(thiazole)-2,6-diyl)diphenol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Excited-state proton transfer – Light and Molecules [barbatti.org]

- 9. Excited-State Intramolecular Proton Transfer: A Short Introductory Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solid State of Discovery: Unveiling the Crystal Structure of Novel 2-(1,3-Thiazol-2-yl)phenol Compounds

An In-depth Technical Guide

Abstract

The 2-(1,3-thiazol-2-yl)phenol scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antioxidant, and anticancer properties[1][2]. The therapeutic efficacy of a molecule is not solely dependent on its intrinsic chemical properties but is profoundly influenced by its three-dimensional arrangement and intermolecular interactions in the solid state. This guide provides a comprehensive exploration of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of novel this compound compounds. We will delve into the causality behind experimental choices, from synthetic strategy to the nuanced interpretation of crystallographic data, offering researchers, scientists, and drug development professionals a robust framework for understanding and manipulating these potent molecules.

The Strategic Imperative: Why Crystal Structure Matters

In drug development, the solid-state properties of an Active Pharmaceutical Ingredient (API) are critical. Polymorphism, the ability of a compound to exist in multiple crystal forms, can dramatically alter solubility, bioavailability, and stability. A thorough understanding of the crystal structure is therefore not an academic exercise but a fundamental requirement for developing safe, effective, and reliable therapeutics. For the this compound family, crystallographic analysis reveals the precise molecular conformation and, crucially, the network of intermolecular interactions that govern crystal packing[3][4]. These non-covalent forces, such as hydrogen bonds and π-π stacking, are the very interactions that dictate how a ligand will recognize and bind to its biological target. By understanding the crystal structure, we gain invaluable insights into the structure-activity relationship (SAR), guiding the rational design of next-generation compounds.

Synthesis and Crystallization: From Blueprint to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthetic Pathways: The Hantzsch Reaction

A classic and reliable method for constructing the thiazole ring is the Hantzsch thiazole synthesis[1][5]. This approach involves the condensation of an α-haloketone with a thioamide. For the this compound scaffold, this typically involves reacting a substituted 2-hydroxy-ω-chloroacetophenone with thiourea.

Rationale: The choice of the Hantzsch synthesis is strategic. It is a robust and versatile reaction that tolerates a wide range of functional groups on the phenolic ring, allowing for the systematic synthesis of a library of derivatives for SAR studies. The reaction conditions are generally mild, preserving the integrity of the sensitive phenolic hydroxyl group.

Caption: Workflow for Hantzsch Thiazole Synthesis.

The Art of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to encourage molecules to slowly and methodically assemble into a perfectly ordered lattice.

Method of Choice: Slow Evaporation Slow evaporation of a solvent from a saturated solution of the compound is the most common and often successful technique.

Causality in Solvent Selection: The choice of solvent is critical. A good solvent system will dissolve the compound sufficiently when heated but will have lower solubility at room temperature. For thiazolylphenol derivatives, solvent systems of varying polarity should be screened. A mixture of a good solvent (e.g., ethanol, ethyl acetate) and a poor solvent (e.g., hexane) can be effective. The slow evaporation of the more volatile "good" solvent gradually induces supersaturation, promoting slow crystal growth[6].

X-Ray Crystallography: The Definitive Structure

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the three-dimensional structure of a molecule. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Experimental Protocol: Single-Crystal X-Ray Diffraction

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer. A stream of cryo-cooled nitrogen gas (e.g., at 153 K) is used to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern and higher quality data[7]. The crystal is rotated in a monochromatic X-ray beam, and thousands of diffraction intensities are collected on a detector.

-

Structure Solution: The collected data are processed to yield a set of structure factors. The initial arrangement of atoms in the unit cell (the repeating unit of the crystal) is determined using direct methods or Patterson methods.

-

Structure Refinement: The initial atomic model is refined using a full-matrix least-squares method. This iterative process adjusts atomic positions and thermal parameters to achieve the best possible fit between the observed diffraction data and the calculated data from the model[8]. The quality of the final structure is assessed by the R-factor; a value below 5% (R1 = 0.05) is indicative of a well-refined structure.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Structural Analysis: Decoding the Crystal Lattice

The refined crystal structure provides a wealth of information. Key aspects to analyze include intramolecular geometry (bond lengths, angles) and, most importantly, the network of intermolecular interactions that define the crystal packing.

Intramolecular Features

A prominent feature in many this compound structures is a strong intramolecular hydrogen bond between the phenolic hydroxyl group (O-H) and the nitrogen atom of the thiazole ring (N)[7][9]. This O-H···N interaction creates a stable six-membered ring, which significantly influences the molecule's conformation, often leading to a near-planar arrangement between the phenol and thiazole rings. However, steric hindrance from substituents can force the rings to twist relative to each other, resulting in a non-zero dihedral angle[7].

Intermolecular Interactions & Supramolecular Assembly

The way molecules arrange themselves in the crystal is dictated by a subtle balance of intermolecular forces[10][11].

-

Hydrogen Bonds: Beyond the intramolecular O-H···N bond, intermolecular hydrogen bonds, such as C-H···O interactions, can link molecules into chains or sheets[9][12].

-

Halogen Bonding: If the phenol ring is substituted with a halogen (e.g., Bromine), short Br···O or Br···N interactions can act as key structure-directing forces, influencing the formation of specific supramolecular synthons[6][7].

-

π-π Stacking: The aromatic phenol and thiazole rings can engage in face-to-face π-π stacking interactions, which are crucial for stabilizing the crystal lattice[12].

Caption: Key intermolecular interactions in thiazolylphenol crystals.

Comparative Crystallographic Data

Systematic modification of the this compound scaffold allows for a comparative analysis of how different functional groups impact the crystal structure.

| Compound ID | Substitution | Space Group | Dihedral Angle (Phenol-Thiazole) | Key Intermolecular Interaction(s) |

| TZP-01 | None | P2₁/c | 2.5° | Intramolecular O-H···N, C-H···O |

| TZP-02 | 4-Bromo | P-1 | 17.5° | Intramolecular O-H···N, Br···O, π-π stacking[12] |

| TZP-03 | 5-Methyl (on thiazole) | P2₁/c | 23.5° | Intramolecular O-H···N (steric hindrance increases angle)[7] |

| TZP-04 | 4-Nitro | Pna2₁ | 8.9° | Intramolecular O-H···N, C-H···O(nitro) |

This table presents representative data synthesized from literature examples to illustrate structural trends.

Conclusion and Future Perspectives

This guide has outlined a comprehensive, integrity-driven approach to determining and analyzing the crystal structures of novel this compound compounds. The elucidation of these structures is paramount, providing a foundational understanding of the solid-state properties and the key intermolecular interactions that govern molecular recognition. The insights gleaned from crystallographic studies—from the influence of steric bulk on dihedral angles to the role of specific synthons in crystal packing—are directly applicable to the rational design of new derivatives with enhanced biological activity, improved solubility, and optimal solid-state characteristics for pharmaceutical development. Future work should focus on co-crystallization strategies to further modulate physicochemical properties and on correlating detailed crystallographic data with advanced computational models to predict both biological activity and solid-state behavior.

References

-

ResearchGate. (n.d.). Part of the crystal structure showing intermolecular interactions as dotted lines. Retrieved from ResearchGate. [Link]

-

ChemProc. (2024). Synthesis of Triazolyl Derivatives Based on Thiazolo[3,2-a]pyrimidine Propargyl Ethers. Retrieved from ChemProc. [Link]

-

Der Pharma Chemica. (n.d.). Design, synthesis, characterization and bioassay of novel amide derivatives of 2-(benzo[d]thiazol-2-yl)phenol. Retrieved from Der Pharma Chemica. [Link]

-

National Institutes of Health (NIH). (n.d.). 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol. Retrieved from NIH. [Link]

-

Lirias - KU Leuven. (2023). Unusual reaction of (E)-2-[(benzo[d]thiazol-2-ylimino)methyl]-5-(diethylamino)phenol with triphenylborane: crystal structures and optical properties. Retrieved from Lirias. [Link]

-

ResearchGate. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Retrieved from ResearchGate. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Retrieved from Global Research Online. [Link]

-

PubMed Central (PMC). (2024). Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. Retrieved from PMC. [Link]

-

ResearchGate. (n.d.). Synthesis, Spectroscopic Studies and Structure of 2-[(Benzo[ d ]thiazol-2-ylamino)methyl]phenol. Retrieved from ResearchGate. [Link]

-

MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from MDPI. [Link]

-

PubChemLite. (n.d.). This compound (C9H7NOS). Retrieved from PubChemLite. [Link]

-

ResearchGate. (n.d.). Synthesis and crystal structure of new thiazolyl-pyrazoline derivatives bearing 1,2,4-triazole moiety. Retrieved from ResearchGate. [Link]

-

PubMed Central (PMC). (n.d.). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. Retrieved from PMC. [Link]

-

MDPI. (n.d.). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Retrieved from MDPI. [Link]

-

National Institutes of Health (NIH). (n.d.). Unusual reaction of (E)-2-[(benzo[d]thiazol-2-ylimino)methyl]-5-(diethylamino)phenol with triphenylborane: crystal structures and optical properties. Retrieved from NIH. [Link]

-

ResearchGate. (n.d.). (PDF) Intermolecular interactions in organic crystals: Gaining insight from electronic structure analysis by density functional theory. Retrieved from ResearchGate. [Link]

-

ResearchGate. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). X-Ray diffraction and vibrational spectroscopic study of 2-chloro-N-{4-[3-(2,5-dimethylphenyl)-3-methylcyclobutyl]-thiazol-2-yl}-acetamide. Retrieved from ResearchGate. [Link]

-

MDPI. (n.d.). Towards an Understanding of the Intermolecular Interactions and Crystallographic Model of Theophylline and D-Mannitol using Synthonic. Retrieved from MDPI. [Link]

-

ResearchGate. (2016). (PDF) Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. Retrieved from ResearchGate. [Link]

-

Semantic Scholar. (2017). Synthesis, X-ray crystallographic, spectroscopic and computational studies of aminothiazole derivatives. Retrieved from Semantic Scholar. [Link]

Sources

- 1. Buy 3-(1,3-Thiazol-2-yl)phenol | 35582-13-9 [smolecule.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

- 10. researchgate.net [researchgate.net]

- 11. cetjournal.it [cetjournal.it]

- 12. researchgate.net [researchgate.net]

Thiazole-Containing Phenols: A Technical Guide to Their Synthesis, Biological Activities, and Therapeutic Potential

Abstract

Thiazole-containing phenols represent a privileged class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. The unique structural amalgamation of the electron-rich thiazole ring and the reactive phenolic hydroxyl group gives rise to a diverse array of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of these compounds. We delve into their antioxidant, anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties, elucidating the underlying mechanisms of action and structure-activity relationships. Furthermore, this guide offers detailed, field-proven experimental protocols for the in vitro assessment of these biological activities, intended to equip researchers, scientists, and drug development professionals with the practical knowledge to advance their research in this exciting field.

Part 1: Introduction to Thiazole-Containing Phenols

The Thiazole Moiety: A Privileged Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in the architecture of numerous biologically active molecules.[1][2] Its presence in clinically approved drugs such as the anticancer agent dasatinib and the anti-HIV drug ritonavir underscores its therapeutic significance.[3][4] The thiazole nucleus serves as a versatile scaffold, with its unique electronic properties influencing its reactivity and interactions with biological targets.[5]

Phenols: Nature's Antioxidants and Beyond

Phenolic compounds, characterized by a hydroxyl group directly attached to an aromatic ring, are ubiquitous in nature and are renowned for their potent antioxidant properties.[6] This activity stems from their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.[7] Beyond their antioxidant capacity, phenols exhibit a wide spectrum of pharmacological effects, including anti-inflammatory and anticancer activities.

Synergy of Thiazole and Phenol: A Promising Pharmacophore

The conjugation of a thiazole ring with a phenolic moiety can lead to a synergistic enhancement of their individual biological activities. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, as well as a key player in antioxidant and radical scavenging activities, while the thiazole ring can be functionalized to modulate the compound's pharmacokinetic and pharmacodynamic properties. This combination has yielded compounds with remarkable potency across various therapeutic areas.[8][9]

General Synthetic Strategies for Thiazole-Containing Phenols

The most reliable and widely used method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.[5][10] This reaction typically involves the condensation of an α-haloketone or α-haloaldehyde with a thiourea or thioamide derivative in an anhydrous solvent.[5] For the synthesis of thiazole-containing phenols, a common starting material is a thiosemicarbazone derived from a phenolic aldehyde or ketone.

Part 2: Antioxidant and Radical Scavenging Activities

Mechanism of Antioxidant Action: HAT vs. SET

Thiazole-containing phenols exert their antioxidant effects primarily through two mechanisms: hydrogen atom transfer (HAT) and single electron transfer (SET).[7] In the HAT mechanism, the phenolic hydroxyl group donates a hydrogen atom to a free radical, neutralizing it. In the SET mechanism, the phenolic compound transfers an electron to the free radical. The predominant mechanism depends on the structure of the compound, the nature of the free radical, and the reaction medium.[7]

Key Findings and Structure-Activity Relationships

Studies have shown that the presence of multiple phenolic hydroxyl groups, particularly in a catechol or resorcinol arrangement, significantly enhances the antioxidant activity of thiazole-containing phenols.[8][11] The position of the phenolic substituent on the thiazole ring also plays a crucial role. Furthermore, the incorporation of a hydrazone moiety has been shown to contribute to the remarkable antioxidant and antiradical activity of these compounds.[8]

Data Presentation: Comparative Antioxidant Activity

| Compound ID | Structure | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP (µM Fe(II)/µM) | Reference |

| 5a | 2,4-dihydroxyphenyl-thiazolyl-hydrazone derivative | Lower than ascorbic acid | Lower than ascorbic acid | - | [8] |

| 7b | 2,4-dihydroxyphenyl-thiazolyl-hydrazone derivative | Lower than ascorbic acid | Lower than ascorbic acid | - | [8] |

| 8a | 2,4-dihydroxyphenyl-thiazolyl-hydrazone derivative | Lower than ascorbic acid | Lower than ascorbic acid | Good Cu2+ chelating activity | [8] |

| Standard | Ascorbic Acid | - | - | - | [8] |

Experimental Protocols

2.4.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which is deep violet, to the non-radical, pale yellow form, DPPH-H, by an antioxidant.[7]

Methodology:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.[12]

-

Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO) and create a series of dilutions.

-

Reaction Mixture: In a 96-well plate, add 50 µL of each sample dilution to 150 µL of the DPPH solution.[12]

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

2.4.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

Methodology:

-

Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

Working Solution: Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction Mixture: Add 10 µL of the test compound at various concentrations to 1 mL of the ABTS•+ working solution.

-

Incubation: Incubate the mixture at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

2.4.3. Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[12]

Methodology:

-

Preparation of FRAP reagent: Prepare a fresh FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

-

Reaction Mixture: Add 10 µL of the test compound to 300 µL of the FRAP reagent.

-

Incubation: Incubate the mixture at 37°C for 10 minutes.[12]

-

Measurement: Measure the absorbance at 593 nm.[12]

-

Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as µM Fe(II) equivalents.

Visualization: Antioxidant Mechanism Pathway

Caption: Mechanisms of antioxidant action of thiazole-containing phenols.

Part 3: Anticancer Activity

Mechanisms of Action in Cancer Therapy

Thiazole-containing compounds have been developed as inhibitors of various biological targets in cancer cells, including enzyme-linked receptors and proteins involved in cell cycle regulation.[4] The incorporation of a thiazole ring into different molecular frameworks is a promising strategy for designing more potent and safer antitumor drugs.[13]

Prominent Thiazole-Containing Phenols with Anticancer Properties

Several studies have reported the synthesis of thiazole derivatives with significant anticancer activity against various cancer cell lines.[13][14] For instance, certain thiazole derivatives have shown potent activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines.[5]

Data Presentation: In Vitro Cytotoxicity Data (IC50 values)

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 6a | Ovarian Cancer (OVCAR-4) | 1.569 ± 0.06 | [14] |

| 4c | Breast Cancer (MCF-7) | - | [5] |

| Dasatinib | Various | Varies | [4] |

| Dabrafenib | Melanoma | Varies | [4] |

Experimental Protocols

3.4.1. MTT/MTS Cell Viability Assay

The MTT/MTS assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16]

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control for 24-72 hours.

-

Addition of MTT/MTS reagent: Add 20 µL of MTT (5 mg/mL in PBS) or MTS solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization (for MTT): If using MTT, remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.

-

Calculation: Calculate the percentage of cell viability and the IC50 value.

3.4.2. Kinase Inhibition Assay

Kinase inhibition assays are used to screen for compounds that can inhibit the activity of specific kinases, which are often dysregulated in cancer.[15]

General Protocol:

-

Reaction Mixture: In a suitable assay buffer, combine the kinase enzyme, a specific substrate (often a peptide), and ATP.

-

Compound Addition: Add the test compound at various concentrations.

-

Incubation: Incubate the reaction mixture at a specific temperature for a defined period to allow for the phosphorylation of the substrate.

-

Detection: The amount of phosphorylated substrate is quantified using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays.

-

Calculation: Determine the percentage of kinase inhibition and the IC50 value.

Visualization: General Anticancer Workflow

Caption: A general workflow for anticancer drug discovery with thiazole-phenols.

Part 4: Anti-inflammatory Activity

Role in Modulating Inflammatory Pathways

Inflammation is a complex biological response, and its dysregulation can lead to chronic diseases.[17] Thiazole derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators of inflammation.[17][18]

Structure-Activity Insights for Anti-inflammatory Effects

The anti-inflammatory activity of thiazole-containing phenols is influenced by the nature and position of substituents on both the thiazole and phenolic rings. For example, the presence of certain groups can enhance the inhibitory activity against COX-2.

Data Presentation: Anti-inflammatory Activity Data

| Compound ID | Target | In Vitro IC50 (µM) | In Vivo Model | % Inhibition | Reference |

| Compound 11 | - | - | Carrageenan-induced paw edema | Good | [5] |

| Compound 14 | - | - | Carrageenan-induced paw edema | Good | [5] |

| Diclofenac | COX-1/COX-2 | - | Carrageenan-induced paw edema | - | [5] |

Experimental Protocols

4.4.1. In Vitro COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins.

General Protocol:

-

Reaction Mixture: Combine purified COX-2 enzyme, arachidonic acid (substrate), and a cofactor like hematin in a suitable buffer.

-

Compound Addition: Add the test compound at various concentrations.

-

Incubation: Incubate the reaction at 37°C for a specific time.

-

Detection: The product of the reaction, prostaglandin E2 (PGE2), is quantified using an enzyme immunoassay (EIA) kit.

-

Calculation: Determine the percentage of COX-2 inhibition and the IC50 value.

4.4.2. In Vitro 5-LOX Inhibition Assay

This assay measures the inhibition of the 5-lipoxygenase enzyme, which catalyzes the conversion of arachidonic acid to leukotrienes.

General Protocol:

-

Enzyme Preparation: Obtain a source of 5-LOX, such as from rat peritoneal neutrophils or a recombinant source.

-

Reaction Mixture: Combine the enzyme, arachidonic acid, and calcium ions in a suitable buffer.

-

Compound Addition: Add the test compound.

-

Incubation: Incubate the reaction at 37°C.

-

Detection: The formation of 5-hydroxyeicosatetraenoic acid (5-HETE) is measured by HPLC or a specific EIA kit.

-

Calculation: Determine the percentage of 5-LOX inhibition and the IC50 value.

4.4.3. In Vivo Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model to screen for acute anti-inflammatory activity.[19][20]

General Protocol:

-

Animal Dosing: Administer the test compound or vehicle control to rats orally or intraperitoneally.

-

Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculation: The percentage of inhibition of edema is calculated for each group relative to the control group.

Visualization: Inflammatory Cascade and Drug Intervention Points

Caption: Key intervention points for anti-inflammatory thiazole-phenols.

Part 5: Antimicrobial Activity

Spectrum of Activity: Antibacterial and Antifungal Properties

Thiazole derivatives have been extensively studied for their antimicrobial properties and have shown activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[21][22][23]

Mechanisms of Antimicrobial Action

The antimicrobial mechanism of some thiazole derivatives involves the inhibition of essential bacterial enzymes, such as DNA gyrase.[21] The amphiphilic nature of certain thiazole derivatives may facilitate their integration into microbial cell membranes, leading to their disruption.[24]

Structure-Activity Relationships for Antimicrobial Agents

The antimicrobial activity of thiazole-containing phenols is highly dependent on the substituents on the thiazole ring. For example, the presence of a 2-(3,4-dimethoxyphenyl)ethanamine substituent at position 4 and a phenol at position 2 of the thiazole ring has been shown to be beneficial for antibacterial activity.[22]

Data Presentation: Minimum Inhibitory Concentration (MIC) Values

| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |

| Compound 3 | S. aureus | 230-700 | - | - | [22] |

| Compound 60 | S. pneumoniae | 0.03-7.81 | - | - | [25] |

| Compound 62 | E. coli | 0.03-7.81 | - | - | [25] |

| Compound 65 | P. vulgaris | 0.03-7.81 | - | - | [25] |

| Ampicillin | Various | 0.6-0.24 | - | - | [25] |

| Amoxicillin | S. aureus | - | - | - | [25] |

Experimental Protocols

5.5.1. Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[26][27]

Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth, typically adjusted to a 0.5 McFarland standard.

-

Serial Dilutions: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing broth.

-

Inoculation: Add the standardized inoculum to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

5.5.2. Disk Diffusion Assay (Kirby-Bauer Method)

This is a qualitative method to determine the susceptibility of a microorganism to an antimicrobial agent.[26][28]

Methodology:

-

Inoculation: Evenly spread a standardized suspension of the microorganism onto the surface of an agar plate.

-

Disk Application: Place paper disks impregnated with a known concentration of the test compound onto the agar surface.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited). The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Visualization: Antimicrobial Screening Workflow

Caption: A workflow for the discovery of new antimicrobial thiazole-phenols.

Part 6: Neuroprotective Effects

Targeting Neurodegenerative Diseases